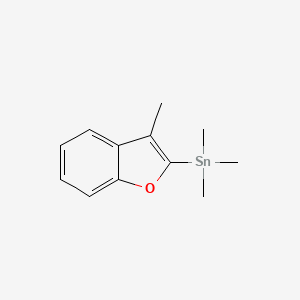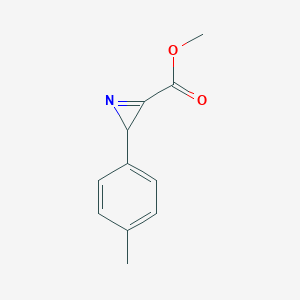
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is a chemical compound with the molecular formula C₁₁H₁₁NO₂. It is known for its unique structure, which includes an azirine ring—a three-membered nitrogen-containing ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(4-methylphenyl)-2H-azirine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired ester .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted azirine derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biological pathways and result in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Azirine-3-carboxylic acid, 2-phenyl-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-chlorophenyl)-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester
Uniqueness
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in chemical behavior and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
98092-66-1 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-8(6-4-7)9-10(12-9)11(13)14-2/h3-6,9H,1-2H3 |
InChI-Schlüssel |
PGNIKHUPFUHKJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


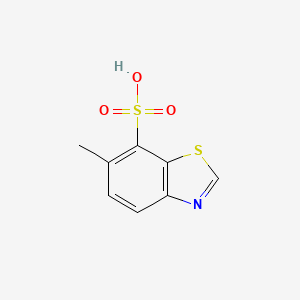
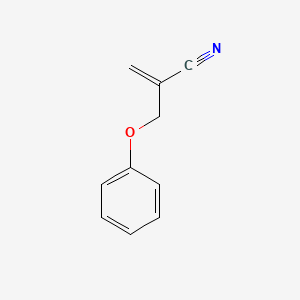
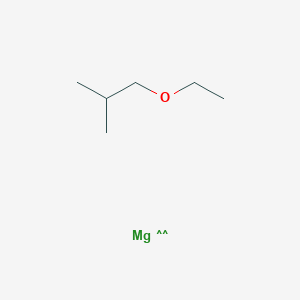

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
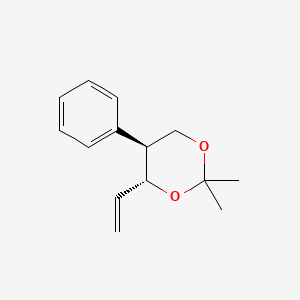
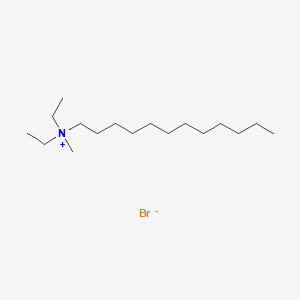


![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
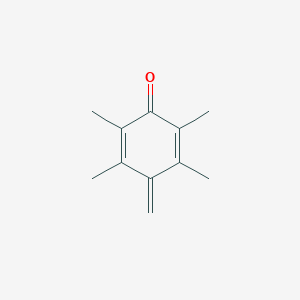
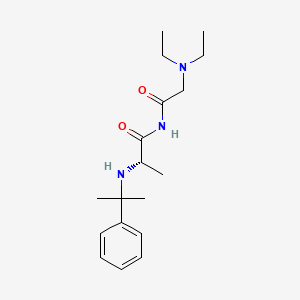
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
